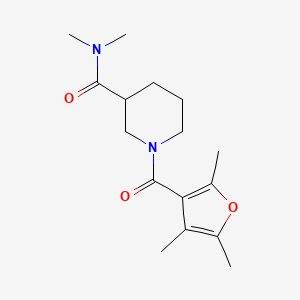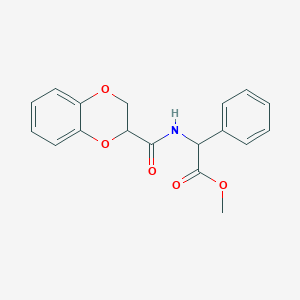![molecular formula C11H23N3O B7572322 2-[3-(dimethylamino)piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B7572322.png)
2-[3-(dimethylamino)piperidin-1-yl]-N,N-dimethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(dimethylamino)piperidin-1-yl]-N,N-dimethylacetamide, commonly known as DMAD, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound belongs to the class of tertiary amides and has a molecular formula of C12H24N2O.
科学研究应用
DMAD has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of DMAD is in the synthesis of pharmaceuticals and agrochemicals. DMAD is used as a solvent in the synthesis of various drugs, including antihistamines, antipsychotics, and antidepressants. It is also used as a precursor in the synthesis of insecticides and herbicides.
作用机制
The mechanism of action of DMAD is not fully understood, but it is believed to act as a cholinesterase inhibitor. Cholinesterases are enzymes that break down acetylcholine, a neurotransmitter that is essential for the proper functioning of the nervous system. By inhibiting cholinesterases, DMAD can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects
DMAD has been shown to have several biochemical and physiological effects. In animal studies, DMAD has been shown to improve cognitive function and memory. It has also been shown to have anti-inflammatory and antioxidant properties, which can help protect against oxidative stress and reduce the risk of chronic diseases.
实验室实验的优点和局限性
DMAD has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other solvents used in chemical synthesis. However, DMAD has some limitations, including its toxicity and potential side effects. Therefore, it is important to use DMAD in a well-ventilated area and with appropriate safety precautions.
未来方向
There are several potential future directions for the use of DMAD in scientific research. One area of interest is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. DMAD's ability to inhibit cholinesterases and improve cognitive function makes it a promising candidate for the development of new drugs in this field. Additionally, DMAD could be used in the development of new insecticides and herbicides that are more environmentally friendly and less toxic than current options.
Conclusion
In conclusion, DMAD is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. It is used as a solvent and precursor in the synthesis of various drugs and agrochemicals. DMAD's ability to inhibit cholinesterases and improve cognitive function makes it a promising candidate for the development of new drugs for the treatment of neurological disorders. However, its toxicity and potential side effects must be taken into consideration when using it in lab experiments. Future research on DMAD could lead to the development of new drugs and agrochemicals that are more effective and environmentally friendly.
合成方法
DMAD can be synthesized through a simple process involving the reaction of N,N-dimethylacetamide with 3-(dimethylamino)-1-chloropropane in the presence of a base such as sodium hydride. The reaction yields DMAD as a colorless liquid that is soluble in water and other organic solvents.
属性
IUPAC Name |
2-[3-(dimethylamino)piperidin-1-yl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-12(2)10-6-5-7-14(8-10)9-11(15)13(3)4/h10H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEUVPFJRWRYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(C1)CC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(dimethylamino)piperidin-1-yl]-N,N-dimethylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-5-[[6-(propan-2-ylamino)purin-9-yl]methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7572251.png)
![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]methanamine](/img/structure/B7572258.png)

![[2-[(Dimethylamino)methyl]piperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B7572264.png)
![2-(1H-indol-3-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B7572273.png)
![N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine](/img/structure/B7572281.png)
![N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine](/img/structure/B7572282.png)

![2-[3-[(6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl)oxy]phenyl]-1,3,4-oxadiazole](/img/structure/B7572302.png)

![5-[3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propyl]-3-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B7572313.png)
![3-(3-Azaspiro[5.5]undecan-3-yl)oxolan-2-one](/img/structure/B7572323.png)
![N-cyclopropyl-2-[4-(thiophen-2-ylmethylamino)pyrazol-1-yl]acetamide](/img/structure/B7572331.png)
![1-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-nitropyridin-2-one](/img/structure/B7572344.png)